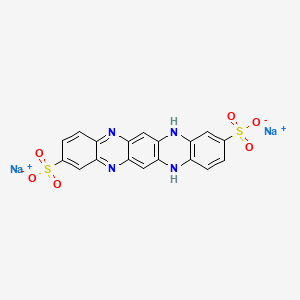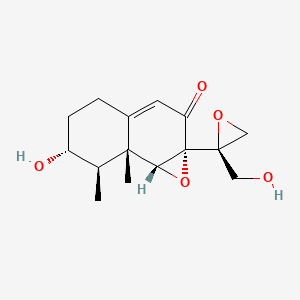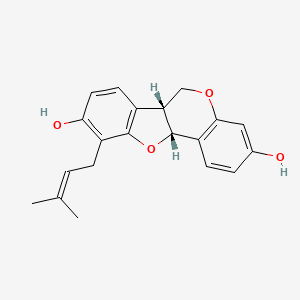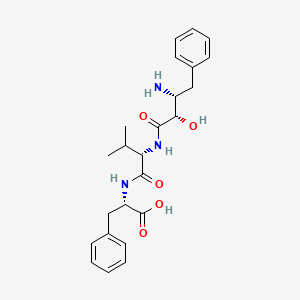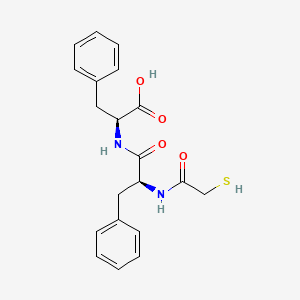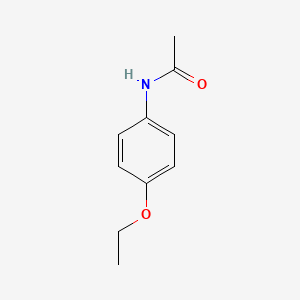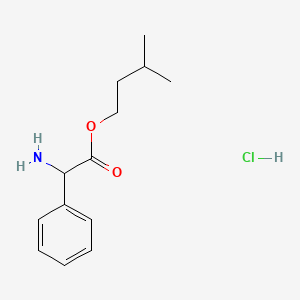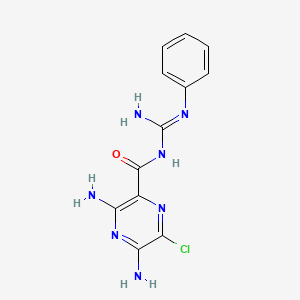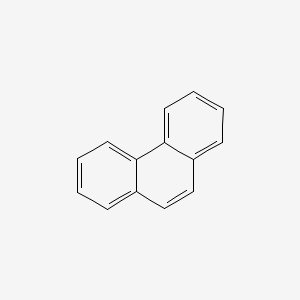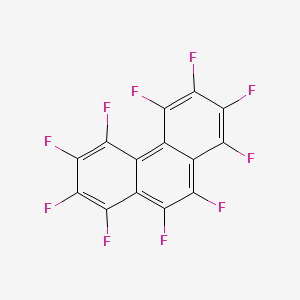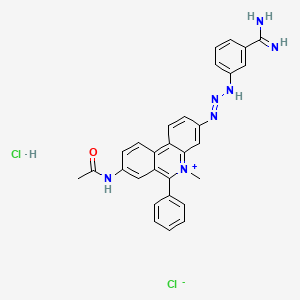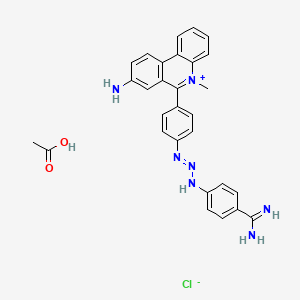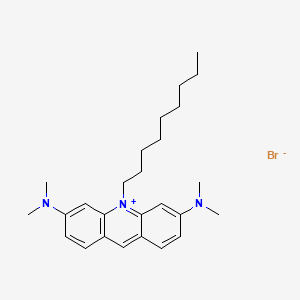
Bromure d'acridine orange 10-nonyle
Vue d'ensemble
Description
Acridine orange 10-nonyl bromide, also known as acridine orange 10-nonyl bromide, is a fluorescent dye commonly used in biological research. It is a derivative of acridine orange and is known for its ability to bind to cardiolipin, a lipid found in the inner mitochondrial membrane. This property makes it a valuable tool for studying mitochondrial structure and function .
Applications De Recherche Scientifique
Acridine orange 10-nonyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Employed in the analysis of mitochondrial structure and function, particularly in apoptosis studies.
Medicine: Utilized in cancer research to study multidrug resistance and mitochondrial changes in cancer cells.
Industry: Applied in the development of diagnostic assays and as a staining agent in various biochemical assays .
Mécanisme D'action
Target of Action
Acridine Orange 10-Nonyl Bromide, also known as 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium bromide or Nonylacridine Orange, is primarily targeted towards the mitochondria in cells . More specifically, it incorporates into the cardiolipin-rich inner mitochondrial membrane . Cardiolipin is a phospholipid that is typically found in the membranes of mitochondria and plays a crucial role in several mitochondrial processes.
Mode of Action
The compound selectively binds to cardiolipin-containing liposomes over phosphatidylserine- and phosphatidylinositol-containing liposomes . This selective binding allows the compound to be well-retained in the mitochondria, making it a useful probe for tracking mitochondria during isolation and after cell fusion .
Biochemical Pathways
The compound’s interaction with the mitochondria affects various biochemical pathways. It has been used to analyze mitochondria by flow cytometry, characterize multidrug resistance, and measure changes in mitochondrial mass during apoptosis . The compound’s ability to bind to cardiolipin in the mitochondria, regardless of their energetic state, allows it to be used in these diverse applications .
Pharmacokinetics
It is known that the compound is toxic at high concentrations . More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The compound’s action results in the staining of mitochondria, allowing for the analysis of mitochondrial structure and function . It has been used to measure changes in mitochondrial mass during apoptosis, a process of programmed cell death .
Action Environment
The compound is able to withstand low pH environments, allowing it to penetrate acidic organelles such as lysosomes and phagolysosomes . This ability to function in various pH environments influences the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Acridine orange 10-nonyl bromide plays a significant role in biochemical reactions due to its strong affinity for cardiolipin. This interaction is crucial for its use as a mitochondrial probe. The compound binds to cardiolipin-containing liposomes with high specificity, which allows researchers to visualize and quantify mitochondrial mass and integrity. Additionally, Acridine orange 10-nonyl bromide is used in flow cytometry to analyze mitochondrial function and to characterize multidrug resistance in cells .
Cellular Effects
Acridine orange 10-nonyl bromide has profound effects on various cell types and cellular processes. It is primarily used to stain mitochondria, enabling the observation of mitochondrial dynamics, including changes in mitochondrial mass during apoptosis. The compound influences cell function by binding to cardiolipin, which can affect mitochondrial membrane potential and overall cellular metabolism. Furthermore, it has been reported to be toxic at high concentrations, which can lead to cell death .
Molecular Mechanism
The molecular mechanism of Acridine orange 10-nonyl bromide involves its selective binding to cardiolipin in the inner mitochondrial membrane. This binding is independent of the mitochondrial membrane potential, distinguishing it from other mitochondrial dyes. The compound’s interaction with cardiolipin allows it to serve as a reliable marker for mitochondrial mass and integrity. Additionally, it can be used to measure changes in mitochondrial function during apoptosis and to characterize multidrug resistance in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acridine orange 10-nonyl bromide can change over time. The compound is stable when stored at room temperature and protected from light. Its fluorescence properties may degrade over extended periods, affecting its efficacy as a mitochondrial probe. Long-term studies have shown that the compound can induce changes in mitochondrial function and structure, particularly at high concentrations, leading to potential cytotoxic effects .
Dosage Effects in Animal Models
The effects of Acridine orange 10-nonyl bromide vary with different dosages in animal models. At low concentrations, the compound effectively stains mitochondria without causing significant toxicity. At higher doses, it can induce cytotoxic effects, including apoptosis and necrosis. These threshold effects highlight the importance of optimizing the dosage to achieve accurate and reliable results in experimental studies .
Metabolic Pathways
Acridine orange 10-nonyl bromide is involved in metabolic pathways related to mitochondrial function. Its interaction with cardiolipin affects mitochondrial membrane potential and can influence metabolic flux and metabolite levels. The compound’s ability to bind to cardiolipin-containing liposomes makes it a valuable tool for studying mitochondrial metabolism and bioenergetics .
Transport and Distribution
Within cells, Acridine orange 10-nonyl bromide is transported and distributed primarily to the mitochondria. Its selective binding to cardiolipin ensures its accumulation in the inner mitochondrial membrane. This localization is crucial for its function as a mitochondrial probe, allowing researchers to visualize and analyze mitochondrial dynamics and function .
Subcellular Localization
Acridine orange 10-nonyl bromide is predominantly localized in the mitochondria due to its strong affinity for cardiolipin. This subcellular localization is essential for its activity as a mitochondrial probe. The compound’s ability to bind to cardiolipin without relying on mitochondrial membrane potential makes it a reliable marker for mitochondrial mass and integrity. Additionally, it can be used to assess changes in mitochondrial function during apoptosis and to characterize multidrug resistance in cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nonylacridine orange involves the reaction of acridine orange with nonyl bromide. The process typically includes the following steps:
Starting Material: Acridine orange is used as the starting material.
Reaction with Nonyl Bromide: Acridine orange is reacted with nonyl bromide in the presence of a base, such as potassium carbonate, to form nonylacridine orange.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity
Industrial Production Methods: Industrial production of nonylacridine orange follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for reaction control and purification .
Analyse Des Réactions Chimiques
Types of Reactions: Acridine orange 10-nonyl bromide primarily undergoes the following types of reactions:
Substitution Reactions: The nonyl group can be substituted with other alkyl groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications
Common Reagents and Conditions:
Substitution Reactions: Acridine orange 10-nonyl bromide reacts with alkyl halides in the presence of a base.
Oxidation and Reduction: These reactions typically require oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride
Major Products:
Substitution Products: Various alkylated derivatives of nonylacridine orange.
Oxidation and Reduction Products: Modified acridine derivatives with altered fluorescence properties
Comparaison Avec Des Composés Similaires
Acridine Orange: A parent compound used for nucleic acid staining.
Rhodamine 123: Another mitochondrial dye that depends on membrane potential.
MitoTracker® Green FM: A fluorescent dye used for mitochondrial staining
Uniqueness: Acridine orange 10-nonyl bromide is unique in its ability to bind cardiolipin independently of membrane potential, making it particularly useful for studying mitochondrial mass and integrity without the confounding effects of membrane potential changes .
Propriétés
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N3.BrH/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29;/h13-16,18-20H,6-12,17H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBHTUDHPPBMCD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226159 | |
| Record name | Nonylacridine Orange | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75168-11-5 | |
| Record name | Nonylacridine Orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075168115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonylacridine Orange | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Bis(dimethylamino)-10-nonylacridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONYLACRIDINE ORANGE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C467Q911Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679760.png)
